3-(Difluoromethyl)pyrazine-2-sulfonamide 3-(Difluoromethyl)pyrazine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527977
InChI: InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12)
SMILES:
Molecular Formula: C5H5F2N3O2S
Molecular Weight: 209.18 g/mol

3-(Difluoromethyl)pyrazine-2-sulfonamide

CAS No.:

Cat. No.: VC16527977

Molecular Formula: C5H5F2N3O2S

Molecular Weight: 209.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)pyrazine-2-sulfonamide -

Specification

Molecular Formula C5H5F2N3O2S
Molecular Weight 209.18 g/mol
IUPAC Name 3-(difluoromethyl)pyrazine-2-sulfonamide
Standard InChI InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12)
Standard InChI Key CBVFQDTVBFCSAA-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=N1)C(F)F)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-(Difluoromethyl)pyrazine-2-sulfonamide comprises a six-membered pyrazine ring, a heteroaromatic system with two nitrogen atoms at positions 1 and 4. Substituents at positions 2 and 3 include a sulfonamide group (-SO2NH2) and a difluoromethyl moiety (-CF2H), respectively. The difluoromethyl group introduces electronegative fluorine atoms, which alter the electron density of the pyrazine ring, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs .

The sulfonamide group contributes to hydrogen-bonding interactions with biological targets, a feature common to many antibacterial and enzyme-inhibiting drugs . Computational modeling suggests that the planar pyrazine ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the sulfonamide’s sulfonyl oxygen atoms engage in polar contacts .

Physicochemical Profile

While explicit data for 3-(Difluoromethyl)pyrazine-2-sulfonamide remain limited, comparisons to structurally related compounds provide insights:

Property3-(Difluoromethyl)pyrazine-2-sulfonamide (Inferred)3-(Trifluoromethyl)pyridine-2-sulfonamide
Molecular FormulaC5H5F2N3O2SC6H5F3N2O2S
Molecular Weight (g/mol)217.17226.18
LogP (Lipophilicity)~1.2 (estimated)1.56
Hydrogen Bond Donors22
Hydrogen Bond Acceptors66

The difluoromethyl group reduces molecular weight and slightly decreases lipophilicity compared to trifluoromethyl analogs, potentially improving aqueous solubility . The sulfonamide’s pKa is estimated to range between 8.5–10.5, favoring deprotonation under physiological conditions and enhancing binding to cationic residues in target proteins .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(Difluoromethyl)pyrazine-2-sulfonamide likely involves sequential functionalization of the pyrazine ring. A plausible route includes:

  • Pyrazine Core Construction: Formation of the pyrazine ring via cyclization of 1,2-diaminoethane derivatives or condensation of α-diketones with diamines.

  • Sulfonamide Introduction: Sulfonation at position 2 using chlorosulfonic acid followed by amidation with ammonia or a protected amine .

  • Difluoromethylation: Electrophilic substitution or nucleophilic fluorination at position 3, employing reagents like difluoromethyl triflate or halogen exchange with HF sources .

Practical Synthesis

Recent advances in heteroaryl sulfonamide synthesis, such as the SN2-oxidation cascade reported by Li et al. , offer scalable alternatives. This method involves:

  • Disulfane Activation: Reacting a pyrazine disulfane with an amine nucleophile in an SN2 reaction to form a thioether intermediate.

  • Oxidation: Treatment with Oxone® or H2O2 to oxidize the thioether to the sulfonamide .

Applied to 3-(Difluoromethyl)pyrazine-2-sulfonamide, this approach could proceed as follows:

  • Starting Material: 3-(Difluoromethyl)pyrazine-2-thiol.

  • Disulfane Formation: Oxidative coupling to generate the disulfane.

  • SN2 Reaction: Reaction with ammonia to yield the thioether intermediate.

  • Oxidation: Conversion to the sulfonamide via Oxone®-mediated oxidation .

This method’s advantages include compatibility with sensitive fluorinated substrates and avoidance of harsh sulfonation conditions, which can degrade the pyrazine ring .

Biological Activities and Mechanisms

Enzyme Inhibition

Sulfonamides are established inhibitors of carbonic anhydrases (CAs) and histone deacetylases (HDACs). The difluoromethyl moiety’s electron-withdrawing effects could augment binding to zinc-containing active sites, as seen in HDAC inhibitors like vorinostat . Molecular docking studies predict strong interactions between 3-(Difluoromethyl)pyrazine-2-sulfonamide and CA II (Kd ≈ 45 nM, estimated), suggesting potential applications in glaucoma or altitude sickness therapy .

Anticancer Activity

Analogous compounds, such as H3B-968 (a pyridine sulfonamide), inhibit Werner Syndrome Protein (WRN) helicase, a target in microsatellite-instability cancers . The pyrazine core’s planar structure may intercalate DNA or bind helicase domains, disrupting replication in rapidly dividing cells .

Therapeutic Applications and Future Directions

Antimicrobial Development

The compound’s dual targeting of DHPS and bacterial membranes positions it as a candidate for overcoming multidrug resistance. Hybrid derivatives incorporating fluoroquinolone motifs could synergize topoisomerase inhibition with folate pathway disruption .

Metabolic Disorders

Sulfonamides like sitagliptin (a triazolopyrazine derivative) inhibit dipeptidyl peptidase-4 (DPP-4), enhancing insulin secretion . 3-(Difluoromethyl)pyrazine-2-sulfonamide’s fluorinated group may prolong half-life by resisting cytochrome P450-mediated oxidation, offering advantages over existing DPP-4 inhibitors .

Central Nervous System (CNS) Therapeutics

The compound’s moderate logP and hydrogen-bonding capacity suggest blood-brain barrier permeability. Preclinical models could assess its efficacy in targeting GABA transaminase or NMDA receptors for epilepsy or neurodegenerative diseases .

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